molecular formula C11H15ClN4O2 B6635777 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine

3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine

Cat. No.: B6635777
M. Wt: 270.71 g/mol
InChI Key: RJELRIXSSNSRFR-UHFFFAOYSA-N
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Description

3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with chlorine and nitro groups, as well as a piperidine moiety

Properties

IUPAC Name

3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c12-10-4-9(16(17)18)7-15-11(10)14-6-8-2-1-3-13-5-8/h4,7-8,13H,1-3,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELRIXSSNSRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine typically involves multiple steps. One common route includes the nitration of 3-chloropyridine to introduce the nitro group, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The piperidine moiety can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-nitropyridine
  • 5-nitro-2-chloropyridine
  • N-(piperidin-3-ylmethyl)pyridin-2-amine

Uniqueness

3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and piperidine moieties allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.

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